molecular formula C16H14FN3O3S B2616954 N'-(6-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide CAS No. 851980-01-3

N'-(6-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide

Cat. No.: B2616954
CAS No.: 851980-01-3
M. Wt: 347.36
InChI Key: JXAUKTNCOUNKIV-UHFFFAOYSA-N
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Description

Compounds with a benzothiazole core, such as N-(6-Fluoro-1,3-benzothiazol-2-yl)guanidine , are often used in medicinal chemistry due to their diverse biological activities. They can act as an irritant .


Synthesis Analysis

The synthesis of similar compounds, like 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl diamides, involves in vitro methods . The chemical structures of the synthesized compounds were confirmed by IR, 1H, 13C, 19F nuclear magnetic resonance spectra, high-resolution mass spectrometry, elemental analysis, and X-ray diffraction .


Molecular Structure Analysis

The molecular structure of similar compounds can be confirmed by various methods such as 1H NMR, 13C NMR, and 19F NMR spectra, high-resolution mass spectrometry, elemental analysis, and X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various methods. For example, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume can be determined .

Scientific Research Applications

Anticancer Properties

Benzothiazole derivatives have been extensively studied for their anticancer properties. For instance, they have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines, including breast, lung, colon, and colorectal cancers. These compounds exhibit potent inhibitory activity, potentially through mechanisms involving DNA synthesis inhibition and inducing cell death pathways in cancer cells. Their effectiveness is highlighted by their selective cytotoxicity towards cancerous cells while sparing healthy cells, suggesting a favorable therapeutic index (Osmaniye et al., 2018), (Mortimer et al., 2006).

Mechanisms of Action

The anticancer activity of these benzothiazole derivatives may be attributed to their ability to interfere with DNA synthesis in cancer cells, as well as the initiation of apoptosis. Some studies have focused on evaluating the inhibitory effects of selected benzothiazole compounds on DNA synthesis, revealing significant potential for these molecules in cancer therapy. The flow cytometric analysis used in these studies identifies the death pathways activated by these compounds, providing insights into their therapeutic mechanisms (Osmaniye et al., 2018).

Bioactivation and Metabolic Pathways

Research into the bioactivation and metabolic pathways of fluorinated benzothiazole antitumor molecules has revealed the involvement of human cytochrome P450 enzymes. These studies have identified specific P450 isoforms responsible for the metabolic activation and deactivation of these compounds, which is crucial for their antitumor effectiveness and selectivity. This metabolic processing is significant for understanding the pharmacokinetics and pharmacodynamics of benzothiazole derivatives, and for designing molecules with improved therapeutic profiles (Wang & Guengerich, 2012).

Drug Delivery Systems

The development of novel drug delivery systems for benzothiazole antitumor compounds aims to overcome challenges such as poor water solubility, which limits their clinical application. Innovative approaches, such as the use of apoferritin protein cages, have been explored to enhance the bioavailability and therapeutic efficacy of these compounds. These studies underscore the importance of drug delivery technologies in maximizing the clinical potential of benzothiazole derivatives (Breen et al., 2019).

Mechanism of Action

While the mechanism of action for the specific compound you mentioned is not available, similar compounds have shown antifungal properties .

Safety and Hazards

Similar compounds, such as N-(6-Fluoro-1,3-benzothiazol-2-yl)guanidine, are known to be irritants .

Future Directions

The future directions for research on similar compounds could involve further exploration of their antifungal properties and potential applications in medicinal chemistry .

Properties

IUPAC Name

N'-(6-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O3S/c1-22-11-5-9(6-12(8-11)23-2)15(21)19-20-16-18-13-4-3-10(17)7-14(13)24-16/h3-8H,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAUKTNCOUNKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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